Enhanced Mutagenic Potency in Salmonella typhimurium TA100 in the Absence of Metabolic Activation
In the Ames test using Salmonella typhimurium strain TA100 without the addition of a rat liver S9 metabolic activation system, 11-methyl-6-nitrochrysene (11-Me-6-NC) was the most potent mutagen among the compounds tested, surpassing the activity of the unsubstituted parent compound, 6-nitrochrysene (6-NC) [1]. Critically, the 5-methyl isomer (5-Me-6-NC) and 5-methylchrysene (5-MeC) were both completely inactive under these conditions, demonstrating a stark functional divergence dictated solely by the position of methyl substitution [1].
| Evidence Dimension | Mutagenic activity (relative ranking) in S. typhimurium TA100 without S9 |
|---|---|
| Target Compound Data | Most active compound |
| Comparator Or Baseline | 6-Nitrochrysene (6-NC); 5-Methyl-6-nitrochrysene (5-Me-6-NC); 5-Methylchrysene (5-MeC) |
| Quantified Difference | 11-Me-6-NC > 6-NC (active) >> 5-Me-6-NC (inactive) ≈ 5-MeC (inactive) |
| Conditions | S. typhimurium TA100, absence of rat liver 9000 g supernatant (S9) |
Why This Matters
This data establishes 11-Me-6-NC as the superior candidate for studying direct-acting mutagens and the activating effects of bay-region methylation in vitro.
- [1] El-Bayoumy, K., Shiue, G. H., Amin, S., & Hecht, S. S. (1989). The effects of bay-region methyl substitution on 6-nitrochrysene mutagenicity in Salmonella typhimurium and tumorigenicity in newborn mice. Carcinogenesis, 10(9), 1685–1689. View Source
